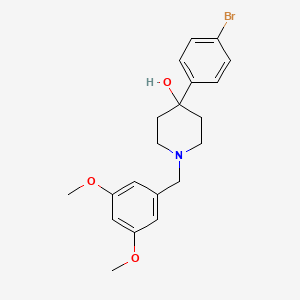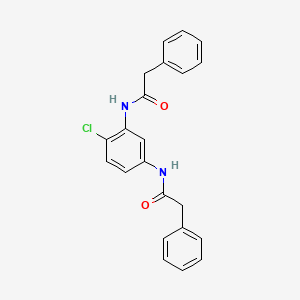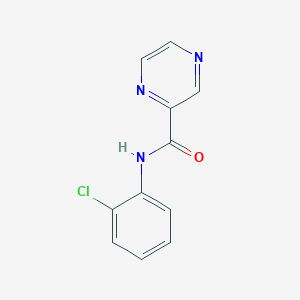
4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinol, also known as 4-Br-DimBOB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of phenethylamines and is structurally similar to other compounds such as 2C-B and mescaline.
科学的研究の応用
Research on 4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinol is still in its early stages, but it has shown potential in various therapeutic applications. One study found that 4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinol has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in vitro. Another study found that 4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinol has neuroprotective effects and can protect neuronal cells from oxidative stress-induced damage.
作用機序
The exact mechanism of action of 4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinol is not fully understood, but it is believed to act on serotonin receptors in the brain. Specifically, it has been shown to have a high affinity for the 5-HT2A receptor, which is involved in various physiological and behavioral processes such as mood regulation and perception.
Biochemical and Physiological Effects
Research on the biochemical and physiological effects of 4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinol is limited, but it has been shown to have a similar effect on the brain as other psychedelic compounds such as LSD and psilocybin. It has been reported to induce altered states of consciousness, visual hallucinations, and changes in mood and perception.
実験室実験の利点と制限
One advantage of using 4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinol in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. However, one limitation is that its psychoactive effects may interfere with certain types of experiments, making it difficult to isolate the specific effects of the compound.
将来の方向性
There are many potential future directions for research on 4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinol. One area of interest is its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and inflammation. Another area of interest is its mechanism of action, and further research is needed to fully understand how this compound interacts with serotonin receptors in the brain. Additionally, more research is needed to determine the long-term effects of 4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinol on the brain and body.
合成法
The synthesis of 4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinol involves the reaction of 3,5-dimethoxybenzyl chloride with 4-bromobenzaldehyde in the presence of potassium carbonate and acetonitrile. This reaction results in the formation of 4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinone, which is then reduced to 4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinol using sodium borohydride.
特性
IUPAC Name |
4-(4-bromophenyl)-1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO3/c1-24-18-11-15(12-19(13-18)25-2)14-22-9-7-20(23,8-10-22)16-3-5-17(21)6-4-16/h3-6,11-13,23H,7-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPROBVCGWZKAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCC(CC2)(C3=CC=C(C=C3)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-1-propanone](/img/structure/B5188547.png)
![2-(5-{[2-(4-methoxyphenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5188555.png)
![1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5188560.png)
![2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B5188579.png)


![ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate](/img/structure/B5188608.png)
![N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5188610.png)
![((2S)-1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5188617.png)
![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5188625.png)

![1-(4-fluorophenyl)-4-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B5188630.png)
![3-[(4-{[1-(2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5188659.png)